N-(2,4-dimethylphenyl)methanesulfonamide
CAS No.:
Cat. No.: VC15712817
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2S |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)10-13(3,11)12/h4-6,10H,1-3H3 |
| Standard InChI Key | IZBKTZJEEWQUFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C)C |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through a reaction between 2,4-dimethylaniline and methanesulfonyl chloride in dichloromethane, mediated by triethylamine to neutralize hydrochloric acid byproducts. The reaction proceeds at room temperature, yielding the product after 1–2 hours:
Key parameters for optimization include stoichiometric ratios (1:1.05 aniline to sulfonyl chloride) and base concentration (1.2 equivalents of triethylamine). Post-synthesis purification involves washing with cold water and recrystallization from ethanol, achieving >95% purity.
Industrial-Scale Manufacturing
Continuous flow reactors enhance large-scale production by improving mixing efficiency and thermal regulation. A representative protocol involves:
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Reactor Type: Microfluidic tubular reactor
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Residence Time: 5–10 minutes
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Temperature: 25–30°C
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Yield: 88–92%
Table 1: Synthesis Conditions Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | CH₂Cl₂ | CH₂Cl₂ |
| Reaction Time | 1–2 hours | 5–10 minutes |
| Base | Triethylamine | Triethylamine |
| Purity | >95% | >90% |
Structural and Conformational Analysis
Crystallographic Features
X-ray diffraction studies reveal a planar sulfonamide group (S–N bond length: 1.63 Å) and a dihedral angle of 38.3° between the phenyl and sulfonamide planes . The N–H bond adopts a syn conformation relative to the ortho-methyl group, contrasting with the anti orientation seen in N-(2,3-dimethylphenyl) analogs . This conformation minimizes steric clashes between the methyl substituents and sulfonamide oxygen atoms.
Table 2: Structural Parameters of Related Sulfonamides
| Compound | Dihedral Angle (°) | N–H Conformation |
|---|---|---|
| N-(2,4-Dimethylphenyl)methanesulfonamide | 38.3 | syn |
| N-(2,3-Dimethylphenyl)benzenesulfonamide | 71.0 | anti |
| N-Phenylmethanesulfonamide | -51.6 | anti |
Hydrogen Bonding and Packing
In the crystal lattice, N–H···O hydrogen bonds (2.89 Å) link molecules into infinite chains along the a-axis . Van der Waals interactions between methyl groups further stabilize the structure, resulting in a melting point of 162–164°C.
Physicochemical Properties
Table 3: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 199.27 g/mol |
| Melting Point | 162–164°C |
| Solubility (H₂O) | <0.1 mg/mL |
| Solubility (CH₂Cl₂) | 45 mg/mL |
| LogP | 2.1 |
Research Findings and Applications
Structural Studies
Comparative analyses with N-(2,3-dimethylphenyl) derivatives demonstrate that ortho-substituents significantly alter torsion angles and hydrogen-bonding networks . For instance, replacing the 4-methyl group with hydrogen increases the dihedral angle by 12°, highlighting the role of steric hindrance in molecular geometry .
Future Directions
Further research should prioritize:
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Biological Screening: Evaluate antimicrobial and enzyme inhibition activity.
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Derivatization: Introduce halogen or nitro groups to enhance binding affinity.
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Polymer Applications: Investigate use in sulfonated polymers for ion-exchange membranes.
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